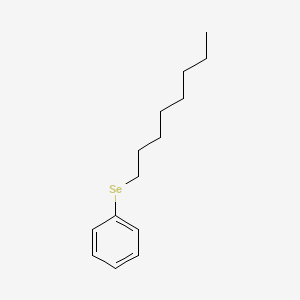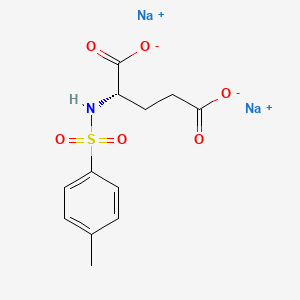![molecular formula C7H20ISbSi B14478013 Trimethyl[(trimethylsilyl)methyl]stibanium iodide CAS No. 67660-13-3](/img/structure/B14478013.png)
Trimethyl[(trimethylsilyl)methyl]stibanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(trimethylsilyl)methyl]stibanium iodide is an organometallic compound that features a unique combination of antimony, silicon, and iodine atoms
Métodos De Preparación
The synthesis of Trimethyl[(trimethylsilyl)methyl]stibanium iodide typically involves the reaction of trimethylsilyl chloride with antimony trichloride in the presence of a suitable base, followed by the addition of iodine. The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction while maintaining the necessary temperature and pressure conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Trimethyl[(trimethylsilyl)methyl]stibanium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Trimethyl[(trimethylsilyl)methyl]stibanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s potential biological activity is being explored, including its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Trimethyl[(trimethylsilyl)methyl]stibanium iodide exerts its effects involves the interaction of its silicon and antimony atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological systems.
Comparación Con Compuestos Similares
Trimethyl[(trimethylsilyl)methyl]stibanium iodide can be compared with other similar compounds, such as:
Trimethylsilyl iodide: This compound also contains a trimethylsilyl group and iodine, but lacks the antimony atom.
Trimethyl[(trimethylsilyl)methyl]germanium iodide: Similar to the stibanium compound, but with germanium instead of antimony.
Trimethyl[(trimethylsilyl)methyl]tin iodide: Contains tin instead of antimony, with similar chemical properties.
Propiedades
Número CAS |
67660-13-3 |
|---|---|
Fórmula molecular |
C7H20ISbSi |
Peso molecular |
380.98 g/mol |
Nombre IUPAC |
trimethyl(trimethylsilylmethyl)stibanium;iodide |
InChI |
InChI=1S/C4H11Si.3CH3.HI.Sb/c1-5(2,3)4;;;;;/h1H2,2-4H3;3*1H3;1H;/q;;;;;+1/p-1 |
Clave InChI |
NTBQLCFKZPIKQG-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C[Sb+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


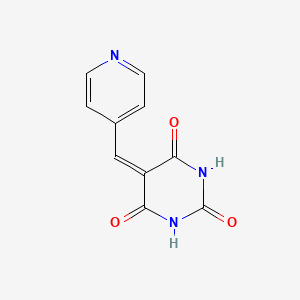
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
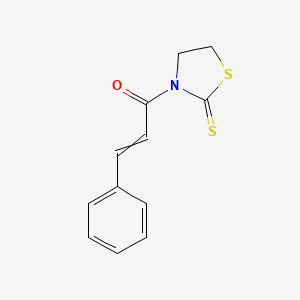
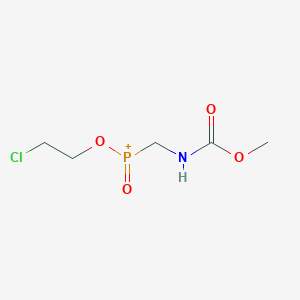
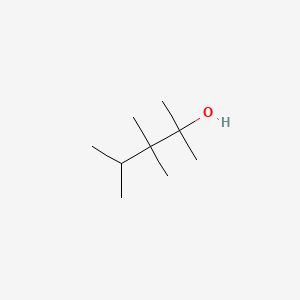
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
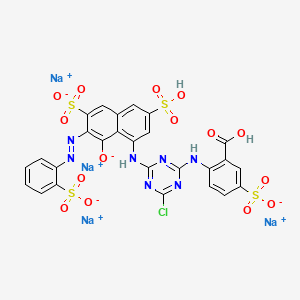
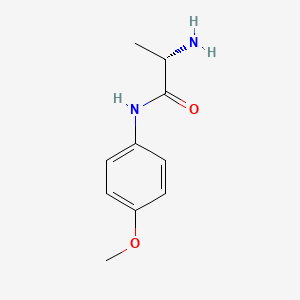
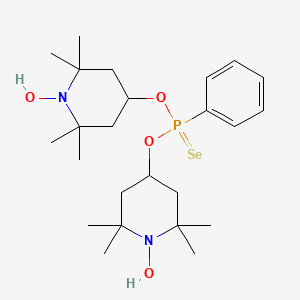
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
